2-(3,7-Dimethyloctylsulfanyl)thiophene 2-(3,7-Dimethyloctylsulfanyl)thiophene
Brand Name: Vulcanchem
CAS No.: 321858-70-2
VCID: VC19106219
InChI: InChI=1S/C14H24S2/c1-12(2)6-4-7-13(3)9-11-16-14-8-5-10-15-14/h5,8,10,12-13H,4,6-7,9,11H2,1-3H3
SMILES:
Molecular Formula: C14H24S2
Molecular Weight: 256.5 g/mol

2-(3,7-Dimethyloctylsulfanyl)thiophene

CAS No.: 321858-70-2

Cat. No.: VC19106219

Molecular Formula: C14H24S2

Molecular Weight: 256.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,7-Dimethyloctylsulfanyl)thiophene - 321858-70-2

Specification

CAS No. 321858-70-2
Molecular Formula C14H24S2
Molecular Weight 256.5 g/mol
IUPAC Name 2-(3,7-dimethyloctylsulfanyl)thiophene
Standard InChI InChI=1S/C14H24S2/c1-12(2)6-4-7-13(3)9-11-16-14-8-5-10-15-14/h5,8,10,12-13H,4,6-7,9,11H2,1-3H3
Standard InChI Key TWOLMUQSOOZPPE-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCC(C)CCSC1=CC=CS1

Introduction

Synthesis and Reaction Pathways

Primary Synthesis Routes

The synthesis of 2-(3,7-Dimethyloctylsulfanyl)thiophene typically involves alkylation of 3-thiophenethiol or its derivatives. Two prominent methods are documented:

Method 1: Thiolate Alkylation

  • Formation of Potassium Thiolate: 3-Thiophenethiol (58a) is treated with potassium tert-butoxide in ethanol to generate potassium 3-thiophenethiolate (58b) .

  • Alkylation: The thiolate reacts with 1-bromo-3,7-dimethyloctane (60) under reflux conditions, yielding 2-(3,7-dimethyloctylsulfanyl)thiophene (61) (Scheme 1).

Method 2: Lithium-Halogen Exchange

  • Lithiation: 3-Bromothiophene (6) undergoes lithium-halogen exchange using n-butyllithium at -78°C.

  • Sulfur Quenching: The intermediate is quenched with sulfur to form 3-thiophenethiol (58a), followed by alkylation as above .

Table 1: Synthesis Conditions and Yields

MethodReagentsSolventTemperatureYield
1KOtBu, 1-bromo-3,7-dimethyloctaneEthanolReflux67–85%
2n-BuLi, S8_8, 1-bromo-3,7-dimethyloctaneTHF-78°C to RT70–78%

Derivatization and Functionalization

The compound serves as a precursor for brominated derivatives critical in polymerization:

  • 2-Bromo-5-(3,7-dimethyloctylsulfanyl)thiophene (66): Bromination using N-bromosuccinimide (NBS) in CHCl3_3 at 0°C .

  • 2,5-Dibromo-3-(3,7-dimethyloctylsulfanyl)thiophene (79): Achieved with excess NBS, enabling Stille or Suzuki couplings for polymer synthesis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3): δ 7.27–7.15 (thiophene-H), 3.97–3.92 (SCH2_2), 1.87–1.14 (alkyl chain), 0.93–0.86 (methyl branches) .

  • 13^13C NMR: δ 140.2 (C-S), 127.5–125.3 (thiophene-C), 35.1–22.7 (alkyl chain) .

Mass Spectrometry

  • MS (EI): Molecular ion peak at m/z 280.4 [M+^+], fragmentation patterns consistent with C14_{14}H24_{24}S2_{2} .

Applications in Conjugated Polymers

Regioregular Polythiophenes

2-(3,7-Dimethyloctylsulfanyl)thiophene is polymerized via Grignard Metathesis (GRIM) to yield regioregular head-to-tail (HT) poly(3-alkylsulfanylthiophenes). These polymers exhibit:

  • High Hole Mobility: Up to 0.12 cm2^2V1^{-1}s1^{-1} in field-effect transistors .

  • Chiroptical Activity: Circular dichroism (CD) spectra show strong Cotton effects due to helical backbone conformation .

  • Fluorescence Quantum Yield: 24% in solution, making them suitable for light-emitting diodes (LEDs) .

Table 2: Key Properties of Poly(3-(3,7-dimethyloctylsulfanyl)thiophene)

PropertyValue
Bandgap1.9 eV
λmax\lambda_{\text{max}} (UV-Vis)480 nm
Conductivity103^{-3}–102^{-2} S/cm

Solar Cell Applications

Copolymers with electron-deficient units (e.g., benzothiadiazole) achieve power conversion efficiencies (PCE) of 5.2% in bulk heterojunction solar cells .

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